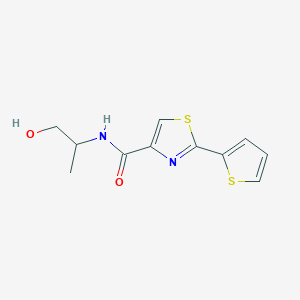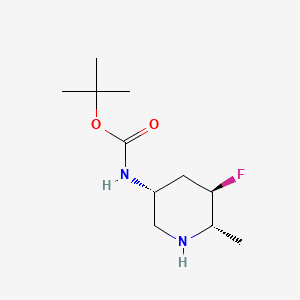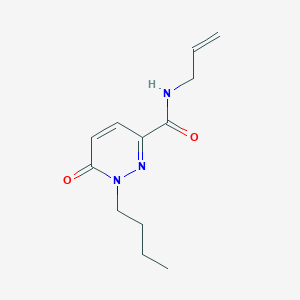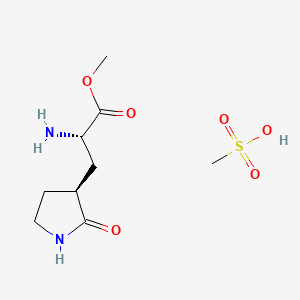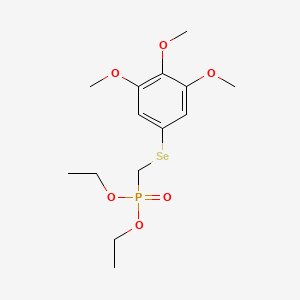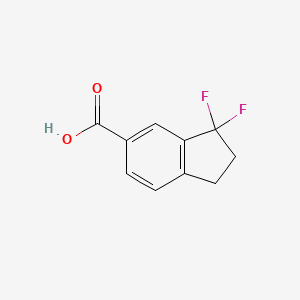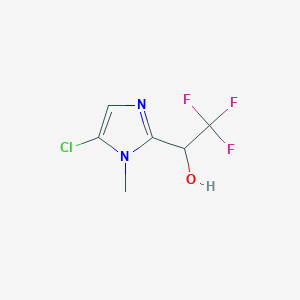
1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound with the molecular formula C6H7ClF3N2O. This compound is characterized by the presence of a trifluoroethanol group attached to a chlorinated imidazole ring. It is used primarily in research settings and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1-methyl-1H-imidazole.
Reaction with Trifluoroacetaldehyde: The 5-chloro-1-methyl-1H-imidazole is then reacted with trifluoroacetaldehyde under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanol group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanol: This compound lacks the trifluoroethanol group, which can result in different chemical properties and biological activities.
(5-chloro-1-methyl-1H-imidazol-2-yl)methanol: This compound has a methanol group instead of a trifluoroethanol group, leading to variations in reactivity and applications.
The presence of the trifluoroethanol group in this compound makes it unique, as it can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H6ClF3N2O |
|---|---|
Molekulargewicht |
214.57 g/mol |
IUPAC-Name |
1-(5-chloro-1-methylimidazol-2-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C6H6ClF3N2O/c1-12-3(7)2-11-5(12)4(13)6(8,9)10/h2,4,13H,1H3 |
InChI-Schlüssel |
CEWITLLRZXZVFH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=C1C(C(F)(F)F)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide](/img/structure/B14909861.png)
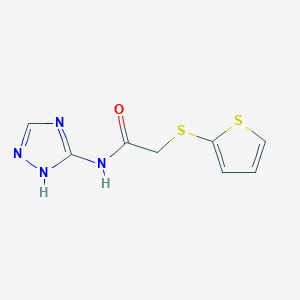
![4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14909883.png)


